molecular formula C9H16O4 B14383533 (4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol CAS No. 89970-68-3

(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B14383533
CAS No.: 89970-68-3
M. Wt: 188.22 g/mol
InChI Key: DBPSNYBUXKQPAG-UHFFFAOYSA-N
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Description

(4-Propyl-2,6,7-trioxabicyclo[222]octan-1-yl)methanol is a chemical compound with a unique bicyclic structure It is characterized by the presence of three oxygen atoms forming a trioxabicyclo ring system, which is further substituted with a propyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol typically involves the formation of the trioxabicyclo ring system followed by the introduction of the propyl and methanol groups. One common method involves the reaction of a suitable precursor with an oxidizing agent under controlled conditions to form the trioxabicyclo ring. The propyl group can be introduced through alkylation reactions, while the methanol moiety is typically added via hydroxymethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

89970-68-3

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol

InChI

InChI=1S/C9H16O4/c1-2-3-8-5-11-9(4-10,12-6-8)13-7-8/h10H,2-7H2,1H3

InChI Key

DBPSNYBUXKQPAG-UHFFFAOYSA-N

Canonical SMILES

CCCC12COC(OC1)(OC2)CO

Origin of Product

United States

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